

Technical Guide: 2,2,2-Trichloro-1-morpholin-4-ylethanone

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Compound of Interest

Compound Name: 2,2,2-Trichloro-1-morpholin-4-ylethanone

CAS No.: 13306-60-0

Cat. No.: B078635

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A Stable, Activated Amide for Controlled Trichloroacetylation and Heterocyclic Synthesis Part 1: Executive Summary & Chemical Identity

2,2,2-Trichloro-1-morpholin-4-ylethanone serves as a specialized reagent in organic synthesis, bridging the gap between highly reactive acid chlorides and unreactive amides. Structurally, it consists of a morpholine ring acylated by a trichloroacetyl group. The electron-withdrawing nature of the trichloromethyl (

) moiety significantly activates the amide bond, rendering it susceptible to nucleophilic attack under mild conditions. This compound is primarily utilized as a stable trichloroacetylating agent and a versatile building block in medicinal chemistry for introducing pharmacologically active morpholine scaffolds.

Chemical Identity Table

Property	Detail
CAS Number	13306-60-0
IUPAC Name	2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one
Synonyms	N-Trichloroacetylmorpholine; 4-(Trichloroacetyl)morpholine
Molecular Formula	
Molecular Weight	232.49 g/mol
Physical State	Crystalline Solid (White to Off-White)
Melting Point	80–85 °C (Typical range; purity dependent)
Solubility	Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Limited solubility in water.
Stability	Stable under standard conditions; Hydrolyzes slowly in aqueous base.

Part 2: Mechanistic Utility & Reactivity Profile

The "Activated Amide" Concept

Standard dialkyl amides (e.g., N-acetylmorpholine) are generally inert toward nucleophilic substitution due to the strong resonance stabilization of the amide bond (

). However, in **2,2,2-Trichloro-1-morpholin-4-ylethanone**, the three chlorine atoms exert a powerful inductive effect (

), pulling electron density away from the carbonyl carbon.

- Consequence: The resonance stabilization is diminished, and the carbonyl carbon becomes significantly more electrophilic.
- Utility: This allows the compound to act as a trichloroacetyl transfer reagent. It can transfer the

group to amines or alcohols under conditions where trichloroacetyl chloride might be too aggressive or non-selective.

Mechanistic Pathways

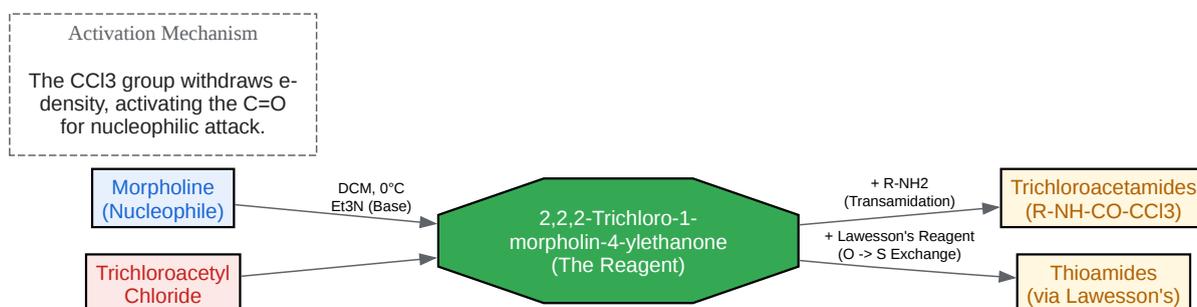
The reactivity of this reagent is governed by the competition between the leaving group ability of the morpholine ring and the stability of the trichloromethyl group.

- Pathway A: Transamidation (Acyl Transfer) Reaction with primary amines leads to the formation of secondary trichloroacetamides, releasing morpholine. This is useful for derivatizing sensitive amines.
- Pathway B: Haloform-Type Cleavage Under strongly basic aqueous conditions (e.g., NaOH), the

group acts as a leaving group (similar to the haloform reaction), potentially yielding the morpholine-carboxylate or hydrolyzing to morpholine and trichloroacetate.

Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis of the reagent and its subsequent reactivity with nucleophiles.



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Caption: Synthesis of N-trichloroacetylmorpholine and its divergent reactivity pathways.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2,2,2-Trichloro-1-morpholin-4-ylethanone

For researchers requiring high-purity reagent freshly prepared from inexpensive starting materials.

Reagents:

- Morpholine (1.0 equiv)
- Trichloroacetyl chloride (1.1 equiv) [Handle with extreme care: Corrosive/Lachrymator]
- Triethylamine () (1.2 equiv)[1]
- Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen ().
- Solvation: Dissolve Morpholine (e.g., 8.7 g, 100 mmol) and Triethylamine (12.1 g, 120 mmol) in anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice bath.
- Addition: Dilute Trichloroacetyl chloride (20.0 g, 110 mmol) in DCM (20 mL). Add this solution dropwise to the reaction flask over 30 minutes. Note: The reaction is exothermic; maintain temperature < 5 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A white precipitate (Triethylamine hydrochloride) will form.

- Workup: Filter off the precipitate. Wash the filtrate with 1M HCl (2 x 50 mL) to remove unreacted morpholine/amine, followed by saturated (2 x 50 mL) and brine.
- Isolation: Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure.
- Purification: Recrystallize the crude solid from Ethanol/Hexane or use as-is if NMR indicates sufficient purity (>95%).

Protocol 2: General Transamidation (Trichloroacetylation of Amines)

Use this protocol to transfer the trichloroacetyl group to a target amine.

- Dissolution: Dissolve the target amine (1.0 equiv) in Acetonitrile or THF.
- Reagent Addition: Add **2,2,2-Trichloro-1-morpholin-4-ylethanone** (1.1 equiv).
- Catalysis (Optional): If the amine is sterically hindered, add 0.1 equiv of DMAP (4-Dimethylaminopyridine).
- Reflux: Heat the mixture to reflux (60–80 °C) for 4–12 hours. Monitor by TLC.[1]
- Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with water (to remove liberated morpholine), dry, and concentrate.

Part 4: Safety & Handling (E-E-A-T)

As a halogenated amide, this compound presents specific hazards that must be managed in a professional laboratory setting.

- Skin/Eye Hazards: Classified as Skin Corr. 1C (Causes severe skin burns and eye damage). The hydrolysis products (trichloroacetic acid) are highly corrosive.
- Inhalation: Dust or vapors may cause respiratory irritation. Use a fume hood.

- First Aid:
 - Skin: Wash immediately with polyethylene glycol 400, then plenty of water.
 - Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses. Consult a physician immediately.
- Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

References

- PubChem. (2025). **2,2,2-Trichloro-1-morpholin-4-ylethanone** (Compound Summary). National Library of Medicine. [[Link](#)]
- Organic Chemistry Portal. (2024). Synthesis of Morpholines and Amide Reactivity.[2][[Link](#)]

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